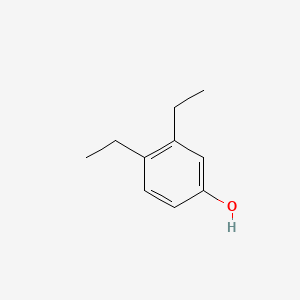

3,4-Diethylphenol

Description

Contextual Significance within the Class of Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a broad and significant class of chemicals. Alkylphenols, a subgroup of phenols, have one or more alkyl chains attached to the benzene (B151609) ring. roadmaptozero.comontosight.ai These compounds serve as intermediates in the synthesis of a wide array of products, including detergents, antioxidants for polymers like PVC and rubber, and phenolic resins used in bonding agents. roadmaptozero.com The length and branching of the alkyl chain, as well as its position on the phenol (B47542) ring, significantly influence the physical and chemical properties of the molecule, such as its melting point, boiling point, and solubility. ontosight.ai

Alkylphenols are commercially important, with applications determined by the nature of their alkyl substituents. mst.dk For instance, nonylphenols and octylphenols are widely used as intermediates in the production of alkylphenol ethoxylates, a major class of surfactants. roadmaptozero.com Some alkylphenols have also been investigated for their potential to modulate immune responses. nih.govnih.gov The specific substitution pattern of 3,4-diethylphenol places it within this broader context, with its properties being a direct result of the two ethyl groups on the phenolic structure.

Isomeric Considerations and Structural Peculiarities of this compound

The arrangement of the ethyl groups on the phenol ring is crucial in defining the specific properties of this compound and distinguishing it from its isomers. Diethylphenols can exist in several isomeric forms, including 2,3-diethylphenol, 2,4-diethylphenol, 2,5-diethylphenol, 2,6-diethylphenol, and 3,5-diethylphenol. ncats.io Each of these isomers, while having the same molecular formula (C10H14O), exhibits different physical and chemical characteristics due to the varied placement of the ethyl groups. chemeo.com

For example, the position of the alkyl groups can influence the compound's reactivity and its interactions with other molecules. The steric hindrance and electronic effects of the ethyl groups in this compound are distinct from those in its other isomers, such as 2,6-diethylphenol, where the ethyl groups are positioned ortho to the hydroxyl group. stenutz.eu This structural uniqueness is a key determinant of its behavior in chemical reactions and its suitability for specific applications.

Similarly, the substitution pattern of this compound can be compared to its dimethylphenol analogue, 3,4-dimethylphenol (B119073). While both have substituents at the 3 and 4 positions, the larger ethyl groups in this compound will impart different properties, such as increased lipophilicity, compared to the methyl groups in 3,4-dimethylphenol. nih.gov The study of such isomeric differences is fundamental to understanding structure-property relationships in organic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol chemeo.com |

| Boiling Point | 246.00 to 247.00 °C @ 760.00 mm Hg (est) thegoodscentscompany.com |

| Vapor Pressure | 0.017000 mmHg @ 25.00 °C (est) thegoodscentscompany.com |

| Flash Point | 232.00 °F (110.90 °C) (est) thegoodscentscompany.com |

| logP (o/w) | 3.503 (est) thegoodscentscompany.com |

| Water Solubility | 247.5 mg/L @ 25 °C (est) thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAZSNZFNABEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236370 | |

| Record name | Phenol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-85-4 | |

| Record name | Phenol, 3,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylphenol and Its Derivatives

Industrial-Scale Production Routes

Industrial synthesis of 3,4-diethylphenol is primarily driven by its application as an intermediate in the production of various chemicals. The methodologies are focused on cost-effectiveness, yield, and purity.

While coal tar is a significant historical source for many phenolic compounds like phenol (B47542), cresols, and xylenols, it is not a primary industrial source for this compound. sincerechemical.comchemjunchi.com The fractional distillation of crude phenol from coal tar yields mixtures of isomers. sincerechemical.com Although various alkylphenols are present, the concentration of this compound is generally too low to make its extraction and purification economically viable compared to targeted synthetic methods. The complex mixture of isomers with close boiling points makes separation a challenging and costly process.

A more direct and common industrial approach involves the alkylation of phenol or the functionalization of diethylbenzene isomers. The analogue to the ortho-xylene pathway for dimethylphenol is the synthesis starting from diethylbenzene.

One plausible synthetic route begins with 1,2-diethylbenzene . The process would involve sulfonation, followed by alkali fusion, and subsequent acidification to yield the phenol.

Step 1: Sulfonation: 1,2-Diethylbenzene is treated with a strong sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring. The substitution pattern is directed by the existing ethyl groups.

Step 2: Alkali Fusion: The resulting diethylbenzenesulfonic acid is fused with a strong base, typically sodium hydroxide, at high temperatures. This process displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of this compound (sodium 3,4-diethylphenoxide).

Step 3: Acidification: The phenoxide salt is then treated with a strong acid (e.g., sulfuric acid) to protonate the oxygen, yielding the final this compound product, which can be purified by distillation or crystallization. sincerechemical.com

Another key industrial method is the direct alkylation of phenol with ethanol (B145695) or ethylene (B1197577) over a solid acid catalyst, such as a zeolite. conicet.gov.ar This process can produce a mixture of ethylphenols and diethylphenols. conicet.gov.ar Controlling reaction conditions (temperature, pressure, catalyst choice) is crucial to maximize the yield of the desired 3,4-diethyl isomer. conicet.gov.argoogle.com

Table 1: Industrial Synthesis Pathways for Alkylphenols

| Method | Starting Material | Key Reagents | Primary Product(s) | Notes |

|---|---|---|---|---|

| Alkylation | Phenol | Ethanol or Ethylene, Solid Acid Catalyst (e.g., Zeolite) | Ethylphenols, Diethylphenols | Product distribution depends heavily on reaction conditions. conicet.gov.ar |

| Sulfonation-Fusion | 1,2-Diethylbenzene | H₂SO₄ (fuming), NaOH, H⁺ | this compound | A classic, multi-step but reliable electrophilic aromatic substitution route. sincerechemical.com |

Extraction and Refinement from Coal Tar Derivatives

Laboratory-Scale and Targeted Synthesis Approaches

In a laboratory setting, synthesis often prioritizes specificity and yield for research purposes over the large-scale economic considerations of industrial production.

A versatile and widely used laboratory method for synthesizing substituted phenols is the Friedel-Crafts acylation , followed by reduction. organic-chemistry.org

Acylation of 1,2-Diethylbenzene: The synthesis can start with 1,2-diethylbenzene, which undergoes Friedel-Crafts acylation with an acyl halide (like acetyl chloride) and a Lewis acid catalyst (like aluminum chloride). organic-chemistry.org This introduces an acetyl group onto the ring.

Baeyer-Villiger Oxidation: The resulting ketone (e.g., 3,4-diethylacetophenone) can be subjected to a Baeyer-Villiger oxidation using a peroxy acid (like m-CPBA). This converts the ketone into an ester (3,4-diethylphenyl acetate).

Hydrolysis: The final step is the hydrolysis of the ester, typically under basic conditions followed by acidification, to yield this compound.

This multi-step approach offers good control over the regiochemistry, ensuring the production of the specific 3,4-isomer.

Another approach involves the catalytic alkylation of phenol. Research has shown that using specific catalysts can influence the position of alkylation. For instance, the gas-phase ethylation of phenol using catalysts like HZSM5 and HMCM22 zeolites produces a mixture of ethylphenols and diethylphenols. conicet.gov.ar While these studies often aim for mono-alkylation, the reaction parameters can be adjusted to favor di-substituted products. conicet.gov.ar

Table 2: Laboratory Synthesis of this compound

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,2-Diethylbenzene, Acetyl Chloride, AlCl₃ | 3,4-Diethylacetophenone |

| 2 | Baeyer-Villiger Oxidation | 3,4-Diethylacetophenone, m-CPBA | 3,4-Diethylphenyl Acetate |

| 3 | Hydrolysis | 3,4-Diethylphenyl Acetate, NaOH/H⁺ | this compound |

The hydroxyl group of this compound is a reactive site that allows for the synthesis of numerous derivatives. These reactions are fundamental in analytical chemistry for preparing compounds for techniques like gas chromatography (GC). epa.govsettek.com

Common derivatization reactions include:

Etherification: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base produces ethers (e.g., 3,4-diethylanisole). A specific method for analytical purposes involves reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to create pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD) in GC analysis. epa.govsettek.com

Esterification: Reaction with acyl chlorides or anhydrides yields esters. For instance, reacting this compound with perfluorooctanoyl chloride produces a perfluorooctanoyl derivative, which is useful for mass spectrometric confirmation and quantification. nih.gov

Halogenation: Bromination of a related compound, 3,4-dimethylphenol (B119073), with bromine is known to produce 6-bromo-3,4-dimethylphenol, indicating that direct halogenation on the ring is a feasible pathway for creating halogenated derivatives. chemicalbook.com

These derivatization techniques are crucial for creating standards for environmental analysis and for synthesizing new compounds with specific chemical properties. epa.govnih.govnih.gov

Table 3: Common Derivatization Reactions of Phenols

| Derivative Type | Reagent | Product Class | Application Example |

|---|---|---|---|

| Pentafluorobenzyl Ether | α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Ethers | Gas Chromatography with Electron Capture Detection (GC-ECD). epa.govsettek.com |

| Perfluoroacyl Ester | Perfluorooctanoyl chloride | Esters | Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov |

| Methyl Ether (Anisole) | Diazomethane or Methyl Iodide | Ethers | Preparation of less polar derivatives for GC analysis. epa.govsettek.com |

| Halogenated Phenol | Bromine (Br₂) | Halophenols | Synthesis of halogenated intermediates. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylphenol

Oxidative Transformations and Product Formation

Phenols are readily oxidized, and the presence of activating alkyl groups, such as in 3,4-diethylphenol, further enhances this reactivity. The oxidation can proceed through various pathways, leading to quinones or polymeric structures depending on the oxidant and reaction conditions.

Quinone Formation Pathways

The oxidation of phenols can lead to the formation of quinones, which are dicarbonyl compounds. For 3,4-dialkylphenols, this transformation typically results in a p-benzoquinone structure. While direct studies on this compound are not prevalent, the oxidation of 3,4-dimethylphenol (B119073) is known to produce quinones guidechem.com. By analogy, this compound is expected to oxidize to 2,3-diethyl-1,4-benzoquinone.

The reaction can be initiated by various oxidizing agents, such as chromic acid or Fremy's salt rsc.org. The general mechanism involves the initial formation of a phenoxy radical, which is then further oxidized. For phenols with an unsubstituted para-position, oxidation readily forms p-benzoquinones. In the case of this compound, the pathway would likely involve initial oxidation to form a phenoxy radical, followed by subsequent steps that lead to the corresponding 1,4-benzoquinone (B44022) derivative.

Radical-Initiated Oxidation Mechanisms in Different Environments

In atmospheric or biological environments, the oxidation of alkylphenols is often initiated by radicals, most notably the hydroxyl radical (•OH) acs.org. Detailed mechanistic studies on dimethylphenol isomers show that the reaction can proceed via several pathways acs.orgcopernicus.org:

H-atom abstraction from the phenolic -OH group: This is typically the most favorable pathway, forming a stable phenoxy radical.

H-atom abstraction from an alkyl group: The ethyl groups on this compound provide benzylic hydrogens on the α-carbon that can be abstracted to form a benzyl-type radical.

Electrophilic addition of the •OH radical to the aromatic ring: The radical can add to the electron-rich ortho and para positions of the phenol (B47542) ring, forming a hydroxycyclohexadienyl radical intermediate acs.org.

Following their formation, these initial radicals can react further, particularly with molecular oxygen (O₂), leading to peroxy radicals. These peroxy radicals are key intermediates that can subsequently form products like hydroperoxides, epoxides, and bicyclic radicals, or undergo ring-opening reactions acs.org. For this compound, these pathways would be analogous to those studied for its dimethyl counterpart, influencing its degradation in various environments.

Electrophilic and Nucleophilic Reaction Pathways

The electron-rich nature of the this compound ring makes it highly reactive towards electrophiles. The hydroxyl group is a strong ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (2 and 6) and para (4) to the -OH group. Since the para position is occupied by an ethyl group, substitution is directed to the available ortho positions.

Substitution Reactions (e.g., Bromination)

Electrophilic halogenation is a characteristic reaction of activated phenols. Studies on the bromination of 3,4-dimethylphenol show that substitution occurs readily at the ortho positions. For instance, reacting 3,4-dimethylphenol with bromine can yield 6-bromo-3,4-dimethylphenol as a major product, along with smaller amounts of 2-bromo- and 2,6-dibromo-3,4-dimethylphenol scientificlabs.co.uksigmaaldrich.comcdnsciencepub.com.

For this compound, a similar outcome is expected. The hydroxyl group strongly directs the incoming electrophile (Br+) to the ortho positions (2 and 6), which are sterically unhindered.

Table 1: Predicted Products of Electrophilic Bromination of this compound Based on analogous reactions with 3,4-dimethylphenol cdnsciencepub.com.

| Reactant | Reagent | Predicted Major Product | Predicted Minor Products |

| This compound | Bromine (Br₂) | 6-Bromo-3,4-diethylphenol | 2-Bromo-3,4-diethylphenol, 2,6-Dibromo-3,4-diethylphenol |

Under certain conditions, further reaction can lead to the formation of dienones. For example, exhaustive bromination of 3,4-dimethylphenol can lead to a tribromo-cyclohexa-2,5-dienone, which can then undergo rearrangement rsc.org.

Addition Reactions and Derivative Synthesis (e.g., Dihydrocoumarins, Fluorinated Derivatives)

The reactivity of this compound makes it a potential precursor for the synthesis of various derivatives.

Dihydrocoumarin Synthesis: Dihydrocoumarins are valuable heterocyclic motifs found in many biologically active compounds. A common synthesis involves the reaction of a phenol with a cinnamic acid derivative, often catalyzed by an acid like polyphosphoric acid or p-toluenesulfonic acid clockss.orgchim.it. While specific examples using this compound are not documented, studies with 3,4-dimethylphenol show it reacts with methoxycinnamic acids to form the corresponding 6,7-dimethyl-4-aryl-3,4-dihydrocoumarins clockss.org. It is highly probable that this compound would react similarly to yield 6,7-diethyl-3,4-dihydrocoumarin derivatives.

Fluorinated Derivatives: The synthesis of fluorinated phenols is of interest for creating novel bioactive molecules. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are used to introduce fluorine onto activated aromatic rings. For example, 3,4-dimethylphenol reacts with Selectfluor® to form 4-fluoro-3,4-dimethylcyclohexa-2,5-dienone, a fluorinated intermediate scientificlabs.co.uksigmaaldrich.com. A similar reaction with this compound would be expected to produce 4-fluoro-3,4-diethylcyclohexa-2,5-dienone. Another approach involves using xenon difluoride, which has been used to fluorinate related compounds like 2-bromo-4,5-dimethylphenol, yielding a mixture of fluorinated phenols and dienones researchgate.net. Direct trifluoromethylthiolation of 3,4-dialkyl substituted phenols has also been achieved using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter, which adds a SCF₃ group to the ring rsc.org.

Polymerization Mechanisms and Applications in Material Science

Phenolic compounds are important monomers for producing a variety of polymers and resins. The specific structure of the phenol influences the polymerization mechanism and the properties of the resulting material.

Two primary polymerization pathways are relevant for this compound:

Condensation with Aldehydes: Phenols react with aldehydes, most commonly formaldehyde (B43269), to form thermosetting resins (phenolic resins). This reaction proceeds via electrophilic substitution, where the aldehyde forms a methylene (B1212753) bridge between phenol units, typically at the ortho and para positions. Various alkylphenols, including ethylphenols and dimethylphenols, are used as co-monomers with phenol and formaldehyde to modify the properties of the final polymer ecfr.gov. This compound could act as a monomer in such reactions, with linkage occurring at the 2- and 6-positions.

Oxidative Coupling: Certain substituted phenols, particularly 2,6-disubstituted phenols, can undergo oxidative coupling to form high-performance thermoplastics like poly(phenylene oxide) (PPO). This reaction is typically catalyzed by a copper-amine complex and involves the formation of phenoxy radicals that couple together google.com. While phenols with an open ortho position, like this compound, are less ideal for forming linear high-molecular-weight PPO, they can still undergo oxidative coupling to form complex, branched polymeric structures or oligomers . The use of 3,4-dimethylphenol in polymerization has been noted, suggesting its diethyl analog could also serve as a monomer or co-monomer to enhance properties like heat resistance in resins and plastics guidechem.com.

Research on Selective C-C Coupling of this compound Remains Limited

The broader field of phenol coupling is well-established, with various methods developed for creating biphenyl (B1667301) structures, which are important in the synthesis of polymers, pharmaceuticals, and other functional materials. These methods include oxidative coupling, photocatalytic reactions, and metal-catalyzed cross-coupling reactions. For instance, studies on 2,6-dimethylphenol (B121312) have demonstrated its use in copper-catalyzed oxidative coupling to form 3,3',5,5'-tetramethylbiphenyl-4,4'-diol. ontosight.ai Similarly, research on the oxidative cross-coupling of different phenols, such as 2-methoxy-4-methylphenol (B1669609) with 3,4-dimethylphenol, has been conducted using reagents like potassium persulfate (K₂S₂O₈).

Mechanistic investigations into phenol coupling reactions are also prevalent. For example, the mechanism of chromium-salen catalyzed cross-coupling of phenols has been explored, revealing details about the active catalytic species and the factors controlling selectivity. nih.gov Furthermore, photocatalytic methods have been developed for both the homo- and cross-coupling of various phenols, with mechanisms proposed to proceed through the formation of phenoxyl radicals.

Despite this wealth of information on related compounds, the specific reactivity of this compound in selective C-C coupling reactions has not been a focus of the available research. The electronic and steric effects of the two ethyl groups at the 3 and 4 positions would undoubtedly influence its reactivity in unique ways compared to its dimethyl or other substituted analogs. However, without dedicated studies, any discussion on its specific behavior in C-C coupling reactions would be speculative.

Therefore, to provide a scientifically accurate and detailed account of the chemical reactivity and mechanistic investigations of this compound in selective C-C coupling reactions, further experimental research is required. Such studies would need to explore various catalytic systems and reaction conditions to determine the optimal parameters for achieving selective C-C bond formation with this particular substrate.

Advanced Spectroscopic Characterization of 3,4 Dimethylphenol and Its Analogs

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 3,4-diethylphenol molecule. The spectra are distinguished by characteristic vibrations of the hydroxyl group, the aromatic ring, and the ethyl substituents.

For instance, the O-H stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is usually observed in the 1260-1180 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons will show a characteristic splitting pattern based on their substitution. The ethyl groups will present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. libretexts.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are indicative of their position relative to the hydroxyl and ethyl substituents.

Although a full, assigned NMR dataset for this compound was not found in the searched results, data for the closely related 3,4-dimethylphenol (B119073) can provide insight into the expected chemical shifts for the aromatic core. chemicalbook.comrsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -OH | Variable | Broad Singlet | N/A |

| Ar-H | 6.6 - 7.2 | Multiplet | ~7-9 Hz |

| -CH₂- | ~2.6 | Quartet | ~7.5 Hz |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-Et (Aromatic) | 135 - 140 |

| Ar-CH | 115 - 130 |

| -CH₂- | 20 - 25 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), which can then undergo fragmentation. nist.gov

The molecular weight of this compound (C₁₀H₁₄O) is 150.22 g/mol . nist.govnist.gov The mass spectrum will therefore show a molecular ion peak at an m/z (mass-to-charge ratio) of 150. A key fragmentation pathway for phenols involves the loss of an alkyl group. For this compound, the loss of a methyl group (•CH₃, 15 Da) would result in a fragment ion at m/z 135. The loss of an ethyl group (•C₂H₅, 29 Da) would lead to a fragment at m/z 121. nist.gov The most intense peak in the spectrum (the base peak) for similar phenols is often the [M-CH₃]⁺ ion. nist.gov

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents on the ring.

For this compound, the hydroxyl and ethyl groups act as auxochromes, modifying the absorption profile of the benzene chromophore. Typically, phenols show two main absorption bands. For instance, 3,4-dimethylphenol, a close analog, shows maximum absorption (λmax) at approximately 227 nm and 284 nm when measured in hexane. nih.gov It is expected that this compound would have a very similar UV-Vis spectrum. These absorptions are attributed to the π → π* electronic transitions of the aromatic system.

Table 5: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~284 |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the available literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound itself. However, studies on closely related compounds, such as co-crystals of 3,4-dimethylphenol, have been performed. rcsb.org For example, the crystal structure of CobT complexed with 3,4-dimethylphenol has been determined, revealing the binding orientation of the molecule within a protein active site. rcsb.org Such studies confirm the planar nature of the aromatic ring and the tetrahedral geometry of the alkyl carbons. A dedicated crystallographic study of this compound would be necessary to determine its specific crystal packing and hydrogen bonding network in the solid state.

Theoretical and Computational Chemistry Approaches to 3,4 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Applications in Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. wikipedia.org Application of DFT would typically involve optimizing the geometry of 3,4-diethylphenol to find its most stable conformation. From this, properties such as bond lengths, bond angles, and dihedral angles could be determined. Further calculations could elucidate electronic properties like the dipole moment and polarizability. However, specific studies applying DFT to determine the molecular geometry and properties of this compound are not present in the available literature. For comparison, such calculations are common for other phenolic compounds. mdpi.comscholarsresearchlibrary.com

High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) in Energetic Profile Analysis

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are considered the gold standard for obtaining highly accurate molecular energies. nih.govcuni.cz These methods would be employed to calculate a precise energetic profile for this compound, including its heat of formation and conformational energies. An analysis of the potential energy surface for the internal rotation of the ethyl groups would also fall under this category. Research providing this level of energetic analysis specifically for this compound could not be located. Studies on related dimethylphenol isomers have utilized these methods to achieve accurate activation energy values. acs.org

Mechanistic Modeling of Reaction Pathways and Kinetics

This area of computational chemistry focuses on simulating how a molecule reacts with other chemical species, which is crucial for understanding its environmental fate and reactivity.

Atmospheric Oxidation Kinetics and Thermochemical Data

The atmospheric lifetime of a volatile organic compound like this compound is primarily determined by its reaction with atmospheric oxidants, most notably the hydroxyl (•OH) radical. mdpi.comcopernicus.org Computational modeling in this area would investigate the mechanisms of this oxidation, which can proceed via hydrogen abstraction from the phenolic hydroxyl group or the ethyl side chains, or through electrophilic addition to the aromatic ring. acs.orgrsc.org These calculations would yield important thermochemical data (enthalpy, Gibbs free energy) for the reaction pathways. No studies containing kinetic or thermochemical data for the atmospheric oxidation of this compound were identified.

Transition State Theory and Reaction Rate Constant Determinations

Transition State Theory (TST) is a theoretical framework used to calculate the rate constants of chemical reactions. wikipedia.org By identifying the transition state structure for a specific reaction pathway (e.g., H-abstraction by •OH), TST allows for the determination of the reaction rate constant. researchgate.netresearchgate.net This is a critical step in predicting the atmospheric lifetime of the compound. While the methodology is well-established for many organic molecules, rsc.org specific calculations of reaction rate constants for this compound using TST are absent from the scientific literature.

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods can predict a variety of molecular descriptors that correlate with a compound's reactivity and physicochemical properties.

Based on conceptual DFT, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.nettandfonline.com These descriptors help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction. nih.gov While these calculations are routinely performed for various phenols in quantitative structure-activity relationship (QSAR) studies, scispace.com specific data for this compound is not available.

Gas-Phase Acidity Determinations

Gas-phase acidity is an intrinsic measure of the acidity of a molecule, free from solvent effects. It is defined as the Gibbs free energy change (or more commonly, the enthalpy change) for the proton abstraction reaction in the gas phase. For a phenol (B47542) (ArOH), this is represented by the deprotonation to form a phenoxide ion (ArO⁻) and a proton.

The acidity of phenols is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally decrease the acidity by destabilizing the resulting phenoxide anion. Alkyl groups, such as methyl and ethyl, are considered EDGs due to inductive effects and hyperconjugation. pharmaguideline.comsips.org.infiveable.me They increase the electron density on the aromatic ring, which in turn destabilizes the negative charge on the oxygen atom of the phenoxide ion, making the compound less acidic (higher pKa). pharmaguideline.comfiveable.me

| Compound | Relative Gas-Phase Acidity (ΔGacid) vs. Phenol (kJ mol⁻¹) |

| 3,4-Dimethylphenol (B119073) | 5.38 ± 1.08 |

Table 1: Experimental gas-phase acidity of 3,4-dimethylphenol relative to phenol. A positive value indicates lower acidity than phenol. Data from nih.gov.

The positive value for 3,4-dimethylphenol confirms that it is less acidic in the gas phase than phenol, consistent with the electron-donating nature of the two methyl groups. nih.gov When comparing a methyl group to an ethyl group, the ethyl group is generally considered to be a slightly stronger electron-donating group due to a greater inductive effect. quora.comstackexchange.com Therefore, it can be inferred that this compound would be slightly less acidic (i.e., have a higher gas-phase acidity value) than 3,4-dimethylphenol. The ethyl groups in this compound would further destabilize the phenoxide anion compared to the methyl groups in 3,4-dimethylphenol.

| Substituent Property | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Inductive Effect | +I (Electron-donating) | Stronger +I effect than methyl |

| Hyperconjugation | Present (3 α-H) | Present (2 α-H) |

| Overall Electron-Donating Character | Weaker | Stronger |

| Expected Impact on Phenol Acidity | Decreases acidity | Decreases acidity more than methyl |

Table 2: Comparison of the electronic effects of methyl and ethyl substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.govnih.gov

In the case of this compound, the two electron-donating ethyl groups would increase the electron density of the aromatic ring and the phenolic oxygen atom compared to unsubstituted phenol. This would be reflected in the MEP map as a more intense negative potential (more red) around the oxygen and potentially on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. The most negative region would still be concentrated on the phenolic oxygen, indicating it as the most probable site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would be the most electropositive region (most blue), consistent with its acidic character.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemmethod.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. chemmethod.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO would be expected to be primarily located on the aromatic ring and the oxygen atom, reflecting the delocalized π-electrons and the lone pairs on the oxygen. The electron-donating ethyl groups would raise the energy of the HOMO compared to phenol. A higher HOMO energy indicates that the molecule is a better electron donor.

The LUMO, on the other hand, would be an antibonding π* orbital distributed over the aromatic ring. The ethyl groups would also be expected to raise the energy of the LUMO, although the effect on the HOMO is typically more pronounced for electron-donating substituents.

Environmental Fate and Degradation Mechanisms of 3,4 Dimethylphenol

Biotic Transformation and Biodegradation Pathways

The breakdown of 3,4-diethylphenol by living organisms, particularly microorganisms, is a crucial process in its removal from the environment. This biodegradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Aerobic and Anaerobic Biodegradation Kinetics in Various Media

The rate of biodegradation of diethylphenols is highly dependent on the environmental conditions and the microbial populations present.

Aerobic Biodegradation: In general, aerobic conditions are more favorable for the degradation of phenolic compounds. Studies on the closely related 2,4-dimethylphenol (B51704) have shown that aerobic biofilm reactors can achieve 100% removal, even at high influent concentrations, with rapid degradation occurring within 8-16 hours. nih.gov In contrast, anaerobic and anoxic (low oxygen) systems show significantly lower removal efficiencies. nih.gov For 3,4-dimethylphenol (B119073), complete biodegradation in soil has been reported to occur within 9 days at 19°C. echemi.com In aqueous screening studies, it has been shown to be readily degraded. echemi.com

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of dimethylphenols is generally much slower. ymparisto.fi One study reported that 3,4-dimethylphenol failed to biodegrade under anaerobic conditions in a river sediment inoculum after 24 days. echemi.com However, some studies suggest that anaerobic biodegradation is possible, albeit at a slower rate, with estimated half-lives in water ranging from 6 to 12 months based on data from acclimated systems. ymparisto.fi The potential for anaerobic biodegradation can be influenced by the presence of alternative electron acceptors like Mn(IV) and Fe(III). iwaponline.com

Table 2: Biodegradation Data for Related Dimethylphenols

| Compound | Condition | Medium | Finding | Reference |

|---|---|---|---|---|

| 2,4-Dimethylphenol | Aerobic | Biofilm Reactor | 100% removal in 8-16 hours | nih.gov |

| 3,4-Dimethylphenol | Aerobic | Soil | Complete degradation in 9 days | echemi.com |

| 3,4-Dimethylphenol | Anaerobic | River Sediment | No degradation after 24 days | echemi.com |

| Dimethylphenols | Anaerobic | Water (estimated) | Half-life of 6-12 months | ymparisto.fi |

Microbial Degradation Pathways and Associated Enzyme Activities (e.g., Ring-Cleavage Pathways, Dioxygenases)

The microbial breakdown of aromatic compounds like this compound involves a series of enzymatic reactions that ultimately mineralize the compound to carbon dioxide and water.

The initial step in the aerobic degradation of phenols is typically the hydroxylation of the aromatic ring, a reaction catalyzed by phenol (B47542) hydroxylases . researchgate.netresearchgate.netplos.org For 3,4-dimethylphenol, this results in the formation of 3,4-dimethylcatechol. oup.com This initial oxidation is a critical, often rate-limiting, step. In some bacteria, such as Delftia sp. LCW, the phenol hydroxylase responsible for this first oxidation step is induced by the presence of 3,4-dimethylphenol. researchgate.net

Following hydroxylation, the aromatic ring of the resulting catechol intermediate is cleaved. This is a pivotal step, and two main pathways are common:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenases .

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenases . researchgate.netnih.gov

For 3,4-dimethylphenol, degradation often proceeds via the meta-cleavage pathway . researchgate.netoup.comnih.gov The genes encoding the enzymes for this entire pathway are often clustered together in a single operon in bacteria like Pseudomonas sp. strain CF600. nih.gov This operon includes genes for the multicomponent phenol hydroxylase and a series of enzymes that process the ring-cleavage products, such as 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase . nih.govasm.org In some cases, fungi also contribute to degradation through enzymes like laccases , which can also mediate ring cleavage. nih.gov

Identification of Microbial Metabolites and Transient Accumulation

The microbial degradation of 3,4-dimethylphenol has been the subject of various studies to understand its environmental persistence and the byproducts of its breakdown. In the degradation of 3,4-dimethylphenol by certain strains of Pseudomonas, a notable transient accumulation of 4-hydroxy-2-methylbenzaldehyde (B179408) has been observed. nih.govresearchgate.net This accumulation can repress the consumption of other phenolic compounds, such as phenol, when present in a mixture. nih.govresearchgate.net

Further research into the metabolic pathways reveals that 3,4-dimethylphenol can be converted to dead-end products like 4-hydroxy-3-methylbenzoic acid by Pseudomonas fluorescens. nih.govresearchgate.net In studies with Pseudomonas putida, 3,4-dimethylcatechol was identified as a metabolite in the degradation pathway. nih.govoup.com The degradation of the insecticide 3,4-dimethylphenyl N-methylcarbamate in rats also showed the formation of 3,4-dimethylphenol and its conjugates as minor products. tandfonline.com

The organism Aspergillus niger has been observed to produce 3,4-dimethylphenol as a metabolite of o-xylene. researchgate.net The complete catabolic pathway for 3,4-dimethylphenol in Pseudomonas sp. strain CF600 involves a meta-cleavage pathway. asm.org

Environmental Distribution and Transport Considerations

Adsorption to Soil and Sediments

The mobility of 3,4-dimethylphenol in the terrestrial environment is largely governed by its adsorption to soil and sediment particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. For 3,4-dimethylphenol, the estimated Koc value is 390. nih.gov According to classification schemes based on Koc values, this suggests that 3,4-dimethylphenol is expected to have moderate mobility in soil. nih.govechemi.com

Experimental data has shown that the adsorption of 3,4-dimethylphenol can be influenced by the properties of the adsorbent material and the pH of the environment. For instance, 65.2% of 3,4-dimethylphenol was sorbed onto Bentone 24, a high clay content, adsorption-activated material, at a pH of 7.8. echemi.com In contrast, only 13% was sorbed by Bentone 18C at a pH of 7.7, and these values are noted to fluctuate with changes in pH. echemi.com

Volatilization Potential from Environmental Surfaces

The tendency of 3,4-dimethylphenol to volatilize from environmental surfaces into the atmosphere is another important aspect of its environmental distribution. This potential is often evaluated using Henry's Law constant. The estimated Henry's Law constant for 3,4-dimethylphenol is 1.2 x 10⁻⁶ atm-cu m/mole. nih.govechemi.com

This value indicates that 3,4-dimethylphenol is expected to volatilize from water surfaces. nih.govechemi.com The estimated volatilization half-lives for a model river and a model lake are 34 days and 250 days, respectively. nih.govechemi.com Consequently, volatilization from moist soil surfaces is also considered an important fate process. nih.govechemi.com However, based on its vapor pressure of 0.036 mm Hg, 3,4-dimethylphenol is not expected to volatilize from dry soil surfaces. nih.govechemi.com

Occurrence and Persistence in Contaminated Water Sources (e.g., River Water, Bio-oil)

3,4-Dimethylphenol has been detected in various contaminated water sources. It has been reported that bacteria capable of degrading dimethylphenols were isolated from river water that was continuously polluted with phenolic compounds from the leachate of oil shale semicoke ash heaps. nih.govresearchgate.net In a study of the New Calabar and Orashi Rivers in Nigeria, various dimethylphenol isomers were detected, indicating contamination. ajol.info Another study reported that 3,4-dimethylphenol was readily degraded in St. Lawrence River water. nih.gov

This compound is also a known component of bio-oil, which is produced from the pyrolysis of biomass. For example, it has been identified in bio-oil derived from hazelnut shells, with its concentration increasing at higher pyrolysis temperatures. aip.org It has also been listed as a typical compound found in bio-oils from various lignocellulosic biomass sources. acs.orgscispace.com The presence of 3,4-dimethylphenol in bio-oil is significant as these oils are considered for various applications, and the chemical composition influences their properties and potential environmental impact.

Advanced Analytical Methodologies for the Detection and Quantification of 3,4 Dimethylphenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For 3,4-diethylphenol, both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the sample matrix and analytical goals.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phenols. matec-conferences.org The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. matec-conferences.org

Underivatized phenols, including this compound, can be directly analyzed using a Flame Ionization Detector (FID). epa.govsettek.com The FID is a robust and widely used detector that provides a response proportional to the mass of carbon atoms entering the flame, making it suitable for quantifying organic compounds. For enhanced resolution and confirmation, a dual-column/dual-detector approach, utilizing two columns of different polarities connected to two identical detectors, can be employed. epa.govsettek.com

For increased sensitivity, especially at trace levels, derivatization of the phenol (B47542) is often performed prior to GC analysis. acs.org Derivatization converts the polar phenol into a more volatile and less polar derivative, which improves chromatographic peak shape and detectability. acs.org Common derivatization agents for phenols include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with phenols to form pentafluorobenzyl ethers. These derivatives are highly responsive to an Electron Capture Detector (ECD), which is extremely sensitive to electrophilic compounds like halogenated molecules. epa.govsettek.com This method can achieve very low detection limits, with minimum detectable amounts in the nanogram range. echemi.comnih.gov

Diazomethane: This reagent methylates the phenolic hydroxyl group to form an anisole (B1667542) derivative. epa.govsettek.com These methylated phenols can then be analyzed by GC-FID. epa.govsettek.com

Silylating agents: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form thermally stable and volatile silyl (B83357) derivatives, which are amenable to GC analysis. acs.org

It is important to note that some derivatized phenols may co-elute on certain GC columns. For instance, the pentafluorobenzyl ether of 3,4-dimethylphenol (B119073) has been reported to co-elute with 3-chlorophenol (B135607) on a DB-1701 column. epa.govsettek.com In such cases, analysis of the underivatized form or the use of a different GC column may be necessary to achieve separation.

Table 1: GC Detectors for this compound Analysis

| Detector | Principle | Applicability for this compound | Advantages |

| Flame Ionization Detector (FID) | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Analysis of underivatized and derivatized (e.g., methylated) this compound. epa.govsettek.com | Robust, wide linear range, good for quantification. |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electrophilic compounds. | High-sensitivity analysis of derivatized this compound (e.g., after reaction with PFBBr). epa.govsettek.com | Extremely sensitive to halogenated compounds, ideal for trace analysis. echemi.comnih.gov |

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), provides a versatile alternative for the analysis of this compound. ottokemi.comsielc.com These techniques are well-suited for less volatile or thermally labile compounds and can often be performed without derivatization.

Reverse-phase HPLC is a common mode used for the separation of phenols. sielc.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comkirj.ee The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For the analysis of this compound, a simple reverse-phase HPLC method can be employed using a mobile phase of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer. sielc.comsielc.com UPLC systems, which utilize smaller particle size columns (e.g., sub-2 µm), can offer faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com

Detection in LC is commonly achieved using a UV detector, as phenols exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. kirj.ee For enhanced selectivity and sensitivity, derivatization can also be employed in LC. Pre-column derivatization with a fluorescent tagging agent allows for highly sensitive detection using a fluorescence detector. researchgate.net

Mass Spectrometry Coupling for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the definitive identification and accurate quantification of this compound. The mass spectrometer acts as a highly specific and sensitive detector, providing information about the mass-to-charge ratio of the analyte and its fragments.

GC-MS and GCxGC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of a broad range of organic compounds, including phenols. solubilityofthings.com In GC-MS, the compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a fingerprint of the molecule, allows for unambiguous identification by comparison with spectral libraries. lcms.cz

GC-MS can be used for the analysis of both underivatized and derivatized this compound. researchgate.net The use of GC-MS is particularly valuable when dealing with complex matrices where co-elution of compounds might occur in GC with conventional detectors. The mass spectrometer can often resolve co-eluting peaks based on their different mass spectra.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers even greater separation power for extremely complex samples. This technique utilizes two different GC columns in series, providing a much higher peak capacity than single-column GC.

LC-MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of a wide variety of compounds, including phenols. For LC-MS analysis of this compound, a mobile phase compatible with the mass spectrometer's ion source, such as one containing formic acid instead of phosphoric acid, is necessary. sielc.comsielc.com

LC-MS/MS provides an additional layer of selectivity and sensitivity. In this technique, a specific ion of the target analyte is selected in the first mass analyzer, fragmented, and then one or more of the resulting fragment ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the limit of detection.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the sample matrix, concentrate it, and convert it into a form suitable for analysis. The choice of sample preparation technique depends on the nature of the sample (e.g., water, soil, biological tissue) and the analytical method to be used.

Common sample preparation techniques include:

Liquid-liquid extraction (LLE): This is a classical method for extracting phenols from aqueous samples using a water-immiscible organic solvent.

Solid-phase extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE can be used for both cleanup and preconcentration.

Solid-phase microextraction (SPME): This is a solvent-free extraction technique that uses a coated fiber to adsorb the analyte from the sample headspace or directly from the liquid sample.

As previously mentioned, derivatization is a key strategy to improve the chromatographic behavior and detectability of phenols. acs.org

Table 2: Common Derivatization Reagents for Phenol Analysis

| Reagent | Derivative Formed | Analytical Technique | Advantages |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | GC-ECD | High sensitivity with ECD. epa.govsettek.com |

| Diazomethane | Anisole (methyl ether) | GC-FID | Improves volatility for GC analysis. epa.govsettek.com |

| Acetic anhydride | Acetate ester | GC-MS | Can be used for GC-MS analysis. akjournals.com |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | GC-MS | Forms thermally stable and volatile derivatives. acs.org |

Extraction and Concentration Techniques from Complex Matrices

The initial and critical step in the analysis of this compound from intricate matrices such as water, soil, sediment, or biological tissues is its effective isolation and preconcentration. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical instrumentation.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the removal of phenolic compounds from aqueous samples. mdpi.comtandfonline.commdpi.com This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com For phenols, the pH of the aqueous sample is typically adjusted to acidic conditions (pH ≤ 2) to ensure they are in their protonated, less polar form, facilitating their transfer into the organic phase. biotage.comepa.gov Solvents like diethyl ether and methylene (B1212753) chloride are commonly employed. tandfonline.comepa.gov However, LLE can be labor-intensive, time-consuming, and may require large volumes of organic solvents.

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. scispace.comarcjournals.org SPE utilizes a solid sorbent material packed into a cartridge or disk to retain the analyte from a liquid sample passed through it. For alkylphenols, C18 or C2 reversed-phase sorbents are frequently used for extraction from aqueous samples. scispace.comnih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. scispace.com For more challenging matrices, such as those with high lipid content, specialized SPE materials like Enhanced Matrix Removal (EMR)-Lipid can selectively remove lipids while retaining the analytes of interest. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is a more recent development that offers high enrichment factors for organic compounds from aqueous samples. nih.govresearchgate.net SBSE employs a magnetic stir bar coated with a thick layer of a polymeric sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS). researchgate.net The stir bar is placed in the sample and stirred for a defined period, during which the analytes partition into the sorbent phase. gcms.cz Afterward, the stir bar is removed and the analytes are thermally desorbed directly into a gas chromatograph for analysis. nih.govresearchgate.net While standard PDMS-coated stir bars are effective for nonpolar compounds, more polar phases like polyacrylate (PA) or ethylene (B1197577) glycol (EG)-silicone have been developed to improve the extraction efficiency for more polar compounds like phenols. gcms.cz

A comparison of recovery efficiencies for different extraction phases in SBSE for selected phenolic compounds is presented in the table below.

| Compound | PDMS Recovery (%) | PA Recovery (%) | EG-Silicone Recovery (%) |

| Phenol | Low | Moderate | 5.7 |

| o-Cresol | Low | Moderate | 9.8 |

| Eugenol | 32.9 | Lower than EG-Silicone | 29.5 |

| Data sourced from a study on whisky components, indicating relative efficiencies of different sorptive phases. gcms.cz |

For solid samples like sediment and sludge, techniques such as Soxhlet extraction , ultrasound-assisted extraction (UAE) , or microwave-assisted extraction (MAE) are typically employed to transfer the analytes into a solvent before further cleanup and analysis. scispace.comarcjournals.org

Chemical Derivatization for Enhanced Detection and Separation

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds like this compound. However, the inherent polarity and active hydrogen of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity. uib.no Chemical derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile functional group. This process improves chromatographic performance and can significantly enhance detector response. uib.noepa.gov

Methylation: Methylation converts phenols into their corresponding methyl ethers (anisoles). epa.govrsc.org This derivatization makes the compounds more volatile and less polar, leading to better separation and peak symmetry in GC. rsc.org A common methylating agent is diazomethane, although its use is hazardous due to its explosive and carcinogenic nature. epa.govrsc.org Safer alternatives like trimethyl phosphate (B84403) and dimethyl carbonate have been explored. rsc.orggoogle.com The derivatized extracts are typically analyzed by GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). epa.gov

Pentafluorobenzylation: This technique involves reacting the phenol with α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), to form a pentafluorobenzyl ether derivative. epa.govsettek.com The introduction of the highly electronegative fluorine atoms makes the derivative extremely sensitive to an Electron Capture Detector (ECD), allowing for very low detection limits. uib.noepa.gov This method is particularly useful for trace-level analysis of phenols in environmental samples. epa.gov The derivatization is typically carried out in the presence of a base, such as potassium carbonate. settek.com The resulting derivatives are analyzed by GC-ECD or GC-MS, often using negative-ion chemical ionization (NCI) for enhanced selectivity and sensitivity. uib.no However, it's noteworthy that some sterically hindered or highly substituted phenols may fail to derivatize efficiently with PFBBr. epa.govsettek.com

Dibromination: While less common for routine analysis, bromination can be used to enhance the detectability of phenolic compounds. The introduction of bromine atoms into the aromatic ring increases the molecular weight and can alter the chromatographic and mass spectrometric properties of the compound. This can be useful for confirmation purposes or to shift the analyte's signal away from matrix interferences.

Other derivatization techniques for phenols include silylation (e.g., using BSTFA) and acylation. jeaht.orgnih.gov The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity, the available instrumentation, and the potential for interferences. epa.gov

The following table summarizes common derivatization techniques for phenols.

| Derivatization Technique | Reagent Example | Resulting Derivative | Primary Detector | Key Advantages |

| Methylation | Diazomethane, Trimethyl phosphate | Methyl ether (Anisole) | GC-FID, GC-MS | Improves volatility and peak shape. rsc.org |

| Pentafluorobenzylation | PFBBr | Pentafluorobenzyl ether | GC-ECD, GC-NCI-MS | High sensitivity for trace analysis. uib.noepa.gov |

| Silylation | BSTFA | Trimethylsilyl ether | GC-MS | Improves volatility and thermal stability. jeaht.org |

| Acylation | Acetic anhydride | Acetate ester | GC-MS | Can be performed in-situ. nih.gov |

Interferences and Method Validation in Complex Environmental and Biological Samples

The analysis of this compound in complex matrices is susceptible to various interferences that can affect the accuracy and precision of the results. Method validation is therefore a critical process to identify, minimize, and account for these effects, ensuring the data generated is reliable and fit for purpose. nih.govepa.gov

Interferences: Interferences can originate from multiple sources throughout the analytical process. epa.gov

Matrix Effects: Co-extracted compounds from the sample matrix (e.g., lipids, proteins, humic substances) can interfere with the analysis. researchgate.net In chromatography, these interferences can co-elute with the target analyte, leading to inaccurate quantification. synectics.net In mass spectrometry, matrix components can cause ion suppression or enhancement in the source, altering the analyte's signal intensity. researchgate.netacs.org

Contamination: Contamination can be introduced from solvents, reagents, glassware, and other sample processing hardware. epa.govgov.bc.ca Phthalate esters and other plasticizers are common laboratory contaminants. Carryover from highly concentrated samples can also affect subsequent analyses. synectics.netgov.bc.ca

Isomeric Co-elution: Different isomers of diethylphenol or other structurally similar compounds may not be fully separated by the chromatographic column, leading to a composite signal that can be misidentified or incorrectly quantified. epa.gov For instance, some dimethylphenol and chlorophenol derivatives are known to co-elute on certain GC columns. epa.gov

Method Validation: A formal quality assurance program is essential for any laboratory performing these analyses. epa.gov Method validation establishes the performance characteristics of the analytical procedure and ensures it is suitable for its intended use. Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is often assessed by analyzing blank matrices and spiked samples to check for interferences.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards. acs.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies on spiked matrix samples. acs.org Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). ct.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

To control for interferences and ensure ongoing data quality, a rigorous quality control (QC) regimen is employed. epa.govepa.gov This includes the routine analysis of method blanks, laboratory control samples, matrix spikes, and duplicates. epa.govepa.gov The use of internal standards and surrogates is also crucial to correct for variations in extraction efficiency and instrument response. ct.govresearchgate.net

Applications of 3,4 Dimethylphenol in Chemical Research and Development

Role as a Precursor in Organic Synthesis

The chemical structure of 3,4-diethylphenol makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group and the activated aromatic ring allow for a variety of chemical transformations.

Detailed research has demonstrated its utility as a starting material. For instance, this compound can be synthesized and then readily converted into its corresponding anisole (B1667542) derivative, 3,4-diethylanisole, through methylation. rsc.org This derivative can then undergo a Friedel-Crafts acylation reaction. Specifically, reacting 3,4-diethylanisole with p-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 2-methoxy-4:5-diethyl-β-chloropropiophenone. rsc.org This multi-step synthesis highlights the role of this compound as a foundational precursor for creating specifically substituted aromatic ketones, which can be important intermediates in pharmaceutical and fine chemical production.

Furthermore, this compound is identified as a suitable phenol (B47542) for producing condensates with formaldehyde (B43269). google.com These reactions typically form resins, where the phenol units are linked by methylene (B1212753) bridges, underscoring its role as a monomeric precursor in condensation chemistry. google.com Patents also list this compound as a reactant in various synthesis methods, reinforcing its status as a useful precursor in industrial and laboratory-scale organic synthesis. google.com

Table 1: Example of this compound as a Synthetic Precursor

| Starting Material | Reagent(s) | Product | Application/Significance | Source(s) |

| This compound | Methylating agent | 3,4-Diethylanisole | Intermediate for further functionalization | rsc.org |

| 3,4-Diethylanisole | p-Chloropropionyl chloride, AlCl₃, CS₂ | 2-Methoxy-4:5-diethyl-β-chloropropiophenone | Precursor for complex aromatic ketones | rsc.org |

| This compound | Formaldehyde | Phenol-formaldehyde resin | Component for synthetic tannins (syntans) | google.com |

Applications in Polymer Chemistry and Advanced Material Science

In the realm of polymer science, this compound is recognized as a valuable bifunctional monomer. Its two reactive sites (the hydroxyl group and the activated aromatic ring) allow it to be incorporated into polymer chains, influencing the final properties of the material.

Patents describe the use of this compound as one of the possible bifunctional phenol components for creating high-molecular-weight novolak resins. epo.orggoogle.comgoogle.com Novolak resins are a type of phenol-formaldehyde resin with significant industrial applications, including as photoresists in microelectronics and as curing agents for epoxy resins. The incorporation of the diethyl-substituted phenol can modify the properties of the resulting polymer, such as its solubility, thermal stability, and cross-linking density. The synthesis involves reacting the bifunctional phenol with an aldehyde, like formaldehyde, in the presence of an acid catalyst to form a substantially linear, high-molecular-weight polymer. epo.orggoogle.com

Beyond novolaks, this compound is identified as a key chemical building block for polymers and resins derived from biomass. It has been detected as a product from the hydrothermal liquefaction (HTL) of anaerobic digestion digestate, a process that converts wet biomass waste into valuable platform chemicals. qut.edu.au The phenolic compounds, including this compound, recovered from this process are considered important precursors for the sustainable production of polymers. qut.edu.au

Table 2: Use of this compound in Polymer Systems

| Polymer Type | Role of this compound | Potential Application | Source(s) |

| Novolak Resins | Bifunctional monomer | Photoresists, epoxy curing agents, molding compounds | epo.orggoogle.comgoogle.com |

| Phenol-Formaldehyde Condensates | Monomeric precursor | Synthetic tannins (syntans) | google.com |

| Bio-based Polymers | Platform chemical from biomass conversion | General polymer and resin synthesis | qut.edu.au |

Exploration of Antioxidant Activity in Chemical Systems

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. This compound is no exception and has been identified as a component in natural extracts studied for their antioxidant potential.

One significant study identified this compound as a major constituent (7.5%) of the essential oil from the plant Dittrichia graveolens. bibliotekanauki.pl The antioxidant capacity of this essential oil was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. The results showed that the essential oil possessed notable free radical scavenging activity, which was higher than that of the synthetic antioxidant Trolox after a 70-minute incubation period. bibliotekanauki.pl While this measures the activity of the entire oil, the high concentration of this compound suggests it is a key contributor to the observed antioxidant effect. bibliotekanauki.pl

Similarly, this compound has been detected in the essential oil of Thymus vulgaris L. (thyme), another plant known for its antioxidant properties. davidpublisher.com The presence of this compound in various natural sources, such as liquid smoke used in food preservation and other plant extracts, further supports its role as a potential antioxidant. nih.govresearchgate.netnotulaebotanicae.ro The antioxidant action of phenolic compounds like this compound is crucial for inhibiting oxidation reactions that can lead to the degradation of food, pharmaceuticals, and materials. nih.govtandfonline.com The mechanism involves the termination of radical chain reactions, where the phenol donates an electron or hydrogen atom to the radical, forming a more stable species. tandfonline.comspringermedizin.de

Table 3: Natural Sources and Antioxidant Context of this compound

| Natural/Processed Source | Finding | Antioxidant Assay Mentioned | Source(s) |

| Dittrichia graveolens (Stinkwort) Essential Oil | Major component (7.5%) | DPPH free radical scavenging | bibliotekanauki.pl |

| Thymus vulgaris L. (Thyme) Essential Oil | Identified as a component | DPPH free radical scavenging, Total Phenolic Content | davidpublisher.com |

| Liquid Smoke | Identified as a phenolic component | DPPH, Reducing Power Assay, TBA | nih.gov |

| Ocimum gratissimum (Scent Leaf) Extract | Identified as a minor component (0.13%) | DPPH, Advanced Glycation End-product Inhibition | researchgate.net |

| Artemisia austriaca (Austrian wormwood) Essential Oil | Identified as a minor component | N/A (General antioxidant properties of the oil discussed) | notulaebotanicae.ro |

Conclusion and Future Research Directions on 3,4 Dimethylphenol

Summary of Key Research Findings and Current Understanding

3,4-Diethylphenol is a substituted phenolic compound that has been the subject of research in various scientific fields. It is structurally characterized by a phenol (B47542) ring with ethyl groups attached at the 3 and 4 positions.

Research has identified this compound in the essential oil of Dittrichia graveolens, also known as stinkwort, where it is a notable component, although not the most abundant. bibliotekanauki.pl One study reported its presence at a concentration of 7.5%. bibliotekanauki.pl The compound has also been identified as a volatile component in certain food products and environmental samples.

Studies on the biological activities of plant extracts containing this compound have been conducted. For instance, the essential oil of Dittrichia graveolens has demonstrated antimicrobial activity against various bacteria, including Enterococcus faecalis and Bacillus cereus. bibliotekanauki.pl However, it is important to note that these activities are attributed to the entire essential oil and not solely to this compound.

In the context of environmental science, phenolic compounds, including dialkylphenols, are recognized as potential environmental contaminants. Research has focused on developing analytical methods for their detection in various matrices, such as water. mdpi.comresearchgate.net Methodologies like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed for the analysis of these compounds. researchgate.netacs.orgnih.govchula.ac.th

The removal of dimethylphenols (isomers of diethylphenols) from wastewater has been investigated using techniques like reverse osmosis, with studies modeling the influence of various operational parameters on removal efficiency. researchgate.net While this research is on a related compound, it suggests potential avenues for the remediation of water contaminated with alkylphenols.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the existing research, there are significant knowledge gaps concerning this compound. A comprehensive understanding of its specific biological and toxicological profile is lacking. Much of the available information is on phenolic compounds as a class or on its isomers, the dimethylphenols. ornl.gov

Key Knowledge Gaps:

Specific Biological Activities: There is a need for studies focusing specifically on the antimicrobial, antioxidant, and other biological activities of pure this compound to distinguish its effects from those of the complex mixtures in which it is often found.

Metabolism and Toxicology: Detailed in vivo and in vitro studies on the metabolism, biotransformation, and toxicological pathways of this compound are required. The current data is sparse and often extrapolated from studies on other alkylphenols. epa.govmichigan.gov

Environmental Fate and Degradation: While methods for its detection exist, more research is needed on the environmental persistence, degradation pathways, and potential for bioaccumulation of this compound. Studies on the biodegradation of plastics and other pollutants are gaining traction, and understanding the fate of related compounds is crucial. nih.gov